1-(2-benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Overview
Description
1-(2-benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C20H21ClN4O2 and its molecular weight is 384.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of tetrahydroisoquinoline derivatives has been a topic of interest due to their presence in biologically active molecules. One approach to synthesizing tetrahydroisoquinoline involves a novel acid-catalyzed rearrangement of 5-aryloxazolidines, demonstrating a formal [3+3] cycloaddition process (Moshkin & Sosnovskikh, 2013) here. Additionally, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones highlights the diverse chemical manipulations possible within this scaffold, presenting a diastereoselective reaction that yields compounds with potential pharmacophoric substituents (Kandinska, Kozekov, & Palamareva, 2006) here.
Biological and Pharmacological Research
Research on tetrahydroisoquinoline derivatives encompasses their evaluation as PPARγ agonists, where compounds such as (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid demonstrated potent activity, suggesting their potential as diabetes drugs due to their ability to modulate plasma glucose and triglyceride levels (Azukizawa et al., 2008) here.
Antimicrobial Applications
The synthesis and evaluation of 1,2,3-triazoles containing the quinoline moiety for antimicrobial activity represent another area of application. These compounds, synthesized through a 1,3-dipolar cycloaddition reaction, showed significant activity against various bacterial and fungal strains, highlighting the role of the triazole ring and its substituents in antimicrobial efficacy (Sumangala, Poojary, Chidananda, Fernandes, & Kumari, 2010) here.
properties
IUPAC Name |
1-(2-benzyl-3,4-dihydro-1H-isoquinolin-5-yl)-5-methyltriazole-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2.ClH/c1-14-19(20(25)26)21-22-24(14)18-9-5-8-16-13-23(11-10-17(16)18)12-15-6-3-2-4-7-15;/h2-9H,10-13H2,1H3,(H,25,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVRSFULJYYPSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)CC4=CC=CC=C4)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-benzyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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